

Deoxymethoxetamine (DMXE): A Technical Overview of its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: Deoxymethoxetamine

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Abstract

Deoxymethoxetamine (DMXE), a synthetic derivative of the arylcyclohexylamine class, has emerged as a compound of interest within the scientific community due to its psychoactive properties and structural similarity to dissociative anesthetics such as ketamine and methoxetamine (MXE). This document provides a comprehensive technical guide on the chemical structure, physicochemical properties, and pharmacological profile of DMXE. It is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutic agents targeting the N-methyl-D-aspartate (NMDA) receptor.

Chemical Identity and Structure

Deoxymethoxetamine is systematically named 2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one.^[1] It is a structural analog of methoxetamine, distinguished by the substitution of a methyl group for the 3-methoxy group on the phenyl ring.^[1]

The chemical structure of DMXE is characterized by a cyclohexanone ring with an ethylamino group and a 3-methylphenyl (m-tolyl) group attached to the alpha carbon. This arrangement is

characteristic of arylcyclohexylamines, a class of compounds known for their dissociative effects.

Table 1: Chemical Identifiers of **Deoxymethoxetamine (DMXE)**

Identifier	Value
IUPAC Name	2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one[1][2]
Molecular Formula	C ₁₅ H ₂₁ NO[1]
SMILES	CCNC1(CCCCC1=O)c1cccc(C)c1[1]
CAS Number	2666932-45-0[1]

Physicochemical Properties

The physical and chemical properties of DMXE are crucial for its handling, formulation, and analysis. While some properties have been reported, others, such as melting and boiling points, remain to be definitively determined through rigorous experimental validation.

Table 2: Physicochemical Properties of **Deoxymethoxetamine (DMXE)**

Property	Value
Molecular Weight	231.34 g/mol [1]
Appearance	Light yellow-tan crystalline solid
Melting Point	Undetermined
Boiling Point	Undetermined
pKa	Not reported
Solubility	Soluble in DMF (5 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 5 mg/ml). [3][4]

Pharmacology

Mechanism of Action

The primary pharmacological target of **Deoxymethoxetamine** is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate in the central nervous system. DMXE acts as a non-competitive antagonist at the NMDA receptor. [5] This mechanism involves the blockade of the receptor's ion channel, thereby preventing the influx of calcium ions and subsequent neuronal excitation. This action is the basis for its characteristic dissociative effects.

Receptor Binding and Potency

Quantitative analysis of DMXE's interaction with the NMDA receptor has been performed. The half-maximal inhibitory concentration (IC_{50}) of DMXE for NMDA receptors has been determined to be 0.679 μM . [1] This value indicates a potent antagonistic activity at the receptor. For comparison, the IC_{50} of the parent compound, methoxetamine, is 0.524 μM . [1]

Table 3: In Vitro Pharmacological Data for **Deoxymethoxetamine** (DMXE)

Parameter	Value
Target	NMDA Receptor
Action	Non-competitive Antagonist[5]
IC_{50}	0.679 μM [1]

Metabolism

The metabolic fate of **Deoxymethoxetamine** in biological systems has not been extensively elucidated. However, based on the metabolism of structurally related arylcyclohexylamines like ketamine and methoxetamine, it is hypothesized that DMXE undergoes metabolic transformations primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. [6] Putative metabolic pathways may include N-dealkylation of the ethylamino group and hydroxylation of the cyclohexyl or phenyl ring, followed by glucuronide conjugation to facilitate excretion. [6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of **Deoxymethoxetamine** are not widely available in the public domain. However, methodologies employed for its structural analog, methoxetamine, can be adapted.

Synthesis (Analogous Protocol)

The synthesis of arylcyclohexylamines such as DMXE typically involves a multi-step process. A plausible synthetic route, analogous to that of methoxetamine, would start from commercially available precursors.

- Step 1: Grignard Reaction: Reaction of 3-methylbenzonitrile with a suitable Grignard reagent (e.g., cyclopentylmagnesium bromide) to form an imine, which is then hydrolyzed to the corresponding ketone, 1-(3-methylphenyl)cyclopentyl ketone.
- Step 2: α -Halogenation: Bromination or chlorination at the alpha position of the ketone.
- Step 3: Amination: Nucleophilic substitution of the halogen with ethylamine to introduce the ethylamino group.
- Step 4: Ring Expansion/Rearrangement: A rearrangement reaction, such as a Tiffeneau-Demjanov rearrangement, to expand the cyclopentyl ring to a cyclohexanone ring, yielding **Deoxymethoxetamine**.
- Step 5: Purification: The final product would be purified using techniques such as column chromatography and/or recrystallization to achieve high purity.

Analytical Methodology (Analogous Protocol)

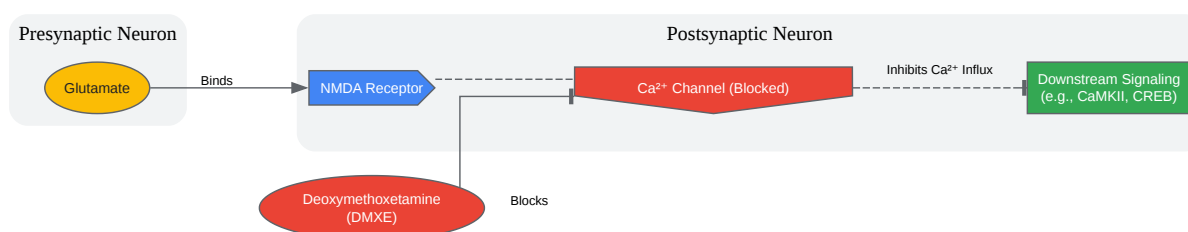
The identification and quantification of DMXE in biological and non-biological matrices can be achieved using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and identification of volatile and semi-volatile compounds. Derivatization may be required to improve the chromatographic properties of DMXE.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique for the quantification of DMXE in complex matrices such as plasma, urine, and tissue homogenates. A validated LC-MS/MS method for methoxetamine has been reported and could be adapted for DMXE.^{[7][8]} This would typically involve protein precipitation or solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

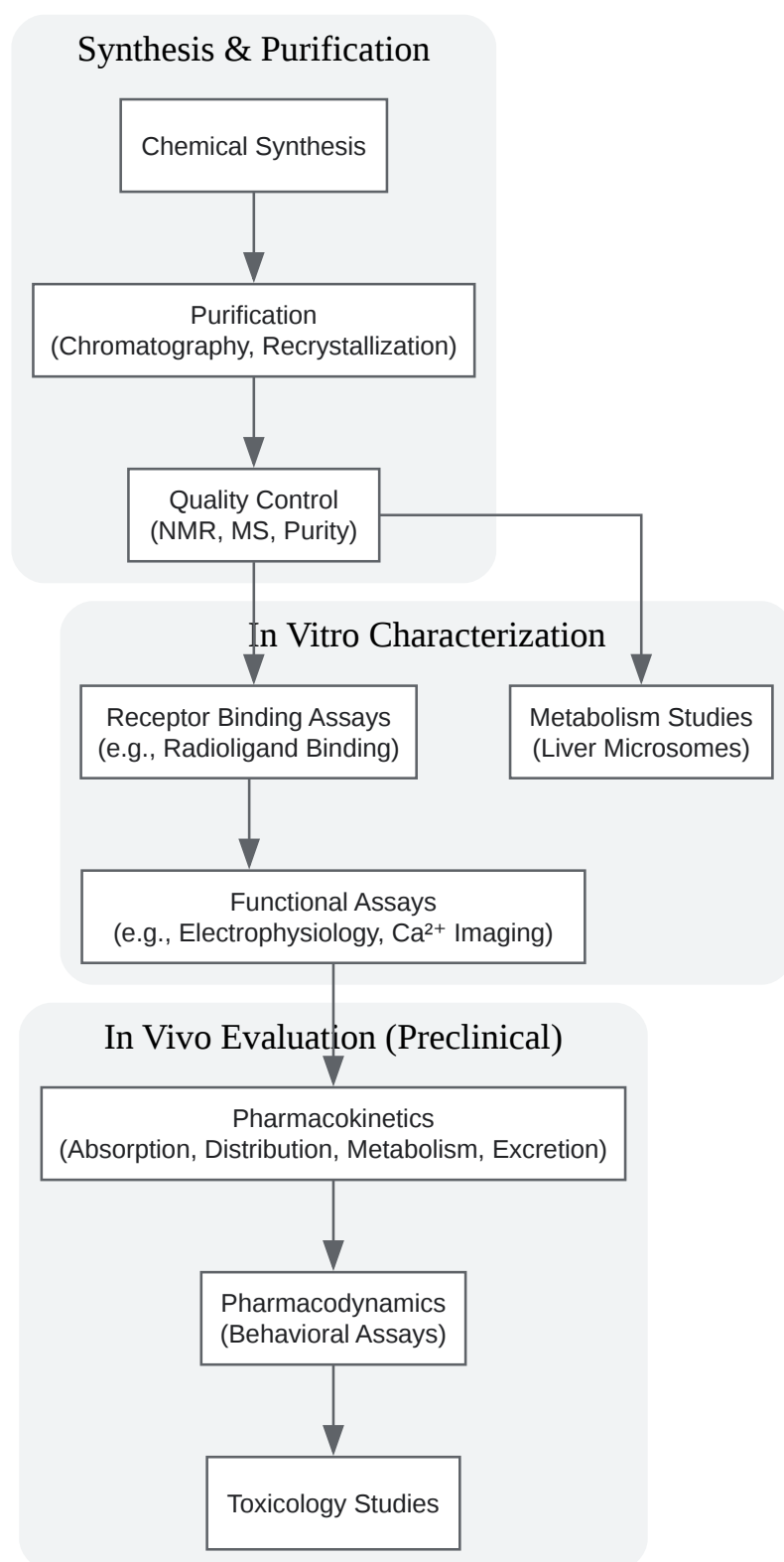
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by DMXE and a typical experimental workflow for its pharmacological characterization.



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Figure 1. Mechanism of DMXE at the NMDA Receptor.



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Figure 2. Experimental Workflow for DMXE Characterization.

Conclusion

Deoxymethoxetamine is a potent, non-competitive NMDA receptor antagonist with a chemical structure and pharmacological profile that warrant further investigation. This technical guide provides a summary of the current knowledge on DMXE, highlighting the need for more extensive research into its physicochemical properties, metabolic pathways, and detailed signaling mechanisms. The information and protocols presented herein are intended to facilitate future research endeavors in the fields of pharmacology, toxicology, and medicinal chemistry. Researchers are advised to adhere to all applicable safety and legal regulations when handling this compound.

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